(1S,3R)-3-Hydroxycyclopentyl acetate

TNF-alpha Carbocyclic nucleoside Inflammation

(1S,3R)-3-Hydroxycyclopentyl acetate (CAS: 149342-58-5, C₇H₁₂O₃, MW: 144.17) is an enantiomerically pure, bifunctional cyclopentyl ester featuring two defined stereocenters. This chiral intermediate serves as a critical precursor for the construction of carbocyclic nucleoside analogs and prostaglandin-related frameworks, owing to its rigid cyclopentane scaffold and orthogonal acetate/hydroxyl functionality.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B8230424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-Hydroxycyclopentyl acetate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C1)O
InChIInChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m1/s1
InChIKeyBWFGXNSNXSWGQA-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-3-Hydroxycyclopentyl acetate: A Stereodefined Chiral Building Block for Carbocyclic Nucleoside Synthesis


(1S,3R)-3-Hydroxycyclopentyl acetate (CAS: 149342-58-5, C₇H₁₂O₃, MW: 144.17) is an enantiomerically pure, bifunctional cyclopentyl ester featuring two defined stereocenters . This chiral intermediate serves as a critical precursor for the construction of carbocyclic nucleoside analogs and prostaglandin-related frameworks, owing to its rigid cyclopentane scaffold and orthogonal acetate/hydroxyl functionality [1][2]. Commercial availability typically ranges from 95% to ≥98% purity .

Why (1S,3R)-3-Hydroxycyclopentyl acetate Cannot Be Replaced by Its Enantiomer or Racemate


Substituting (1S,3R)-3-hydroxycyclopentyl acetate with its enantiomer (1R,3S) or the racemic mixture is not scientifically viable for applications requiring stereospecific biological or catalytic outcomes [1]. The (1S,3R) configuration is directly linked to significantly enhanced target engagement in carbocyclic nucleoside pharmacology, where the opposite enantiomer exhibits markedly reduced potency [2]. Furthermore, downstream stereochemical outcomes in complex natural product synthesis are dictated by the absolute configuration of this building block [3].

Quantitative Evidence for Selecting (1S,3R)-3-Hydroxycyclopentyl acetate Over Related Analogs


Superior TNF-α Inhibition: 2–5-Fold Enhanced Potency vs. Enantiomer and Diastereomers

In a direct head-to-head comparison of four stereoisomers synthesized from (3-hydroxycyclopentyl)adenines, the derivative derived from the (1S,3R) configuration (compound 10a) demonstrated an IC₅₀ of 10 μM for TNF-α inhibition, which is 2- to 5-fold more potent than its enantiomer 10b and diastereomers 6a/6b [1]. In vivo, compound 10a provided 100% protection against lethal LPS challenge in mice, whereas the other stereoisomers showed inferior protection [2].

TNF-alpha Carbocyclic nucleoside Inflammation

Enantiomeric Purity and Defined Stereochemistry: Two Centers Under Rigid Cyclopentane Control

(1S,3R)-3-Hydroxycyclopentyl acetate is characterized by two defined stereocenters (C1 and C3) that are critical for downstream diastereocontrol . The compound is commercially available with certified enantiomeric purity, typically ≥98% by chiral HPLC analysis [1], in contrast to racemic mixtures that introduce unwanted stereoisomers and require costly downstream purification [2].

Chiral resolution Asymmetric synthesis Stereochemistry

Established Synthetic Utility: Direct Precursor to (1S,3R)-3-Acetoxycyclopentanol in Carbocyclic Nucleoside Routes

The compound serves as the direct saturated precursor (VII) in the established synthesis of carbocyclic nucleoside MDL 201449A [1]. In this validated route, (1S,3R)-3-acetoxycyclopentanol is obtained via hydrogenation of the corresponding cyclopentenyl derivative [2]. The reaction sequence demonstrates compatibility with adenine coupling and subsequent deprotection steps, yielding the bioactive TNF-α inhibitor in high purity [3].

Carbocyclic nucleoside Process chemistry Intermediate

Validated Application Scenarios for (1S,3R)-3-Hydroxycyclopentyl acetate


Synthesis of Stereodefined Carbocyclic Nucleosides for TNF-α Modulation

Employ (1S,3R)-3-hydroxycyclopentyl acetate as the chiral cyclopentane precursor for constructing carbocyclic nucleosides such as (1S,3R)-3-acetoxycyclopentanol. This intermediate enables the preparation of potent TNF-α inhibitors with 2–5-fold enhanced activity relative to diastereomeric analogs [1]. The defined (1S,3R) configuration is essential for achieving the observed biological efficacy .

Chiral Building Block for Asymmetric Synthesis of Prostaglandin and Cyclopentanoid Natural Products

Utilize the rigid cyclopentane framework and orthogonal acetate/hydroxyl functional groups for stereocontrolled assembly of complex natural products, including prostaglandins and carbocyclic nucleosides [1]. The high enantiomeric purity (≥98%) ensures predictable stereochemical outcomes in multi-step sequences, avoiding the need for late-stage chiral resolution .

Enzymatic Kinetic Resolution and Biocatalytic Process Development

Apply (1S,3R)-3-hydroxycyclopentyl acetate as a substrate or reference standard in enzymatic resolution studies using lipases (e.g., Candida cylindracea) or acetylcholinesterases [1]. The compound's defined stereocenters make it an ideal probe for evaluating enantioselectivity and substrate specificity of hydrolases .

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